

# 1H NMR spectrum of N,2,2-trimethylpropan-1-amine

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## Compound of Interest

Compound Name: *N,2,2-trimethylpropan-1-amine*

Cat. No.: *B1316500*

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An In-depth Technical Guide to the 1H NMR Spectrum of **N,2,2-trimethylpropan-1-amine**

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of **N,2,2-trimethylpropan-1-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and its spectral correlations.

## Predicted 1H NMR Spectral Data

The 1H NMR spectrum of **N,2,2-trimethylpropan-1-amine** is predicted to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear at a lower field (higher ppm value).

The predicted signals are as follows:

- **tert-Butyl Protons (-C(CH<sub>3</sub>)<sub>3</sub>):** The nine protons of the three methyl groups on the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet. These protons are furthest from the electronegative nitrogen atom and are therefore expected to be the most shielded, appearing at the highest field (lowest ppm value).

- **Methylene Protons (-CH<sub>2</sub>-):** The two protons of the methylene group are also chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Being adjacent to the nitrogen atom, these protons are deshielded and will appear at a lower field compared to the tert-butyl protons.
- **N-Methyl Protons (N-CH<sub>3</sub>):** The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a singlet. The direct attachment to the nitrogen atom causes significant deshielding.
- **Amine Proton (-NH-):** The single proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.<sup>[1]</sup><sup>[2]</sup> This signal may disappear upon the addition of deuterium oxide (D<sub>2</sub>O) due to proton-deuterium exchange.<sup>[2]</sup>

## Data Presentation

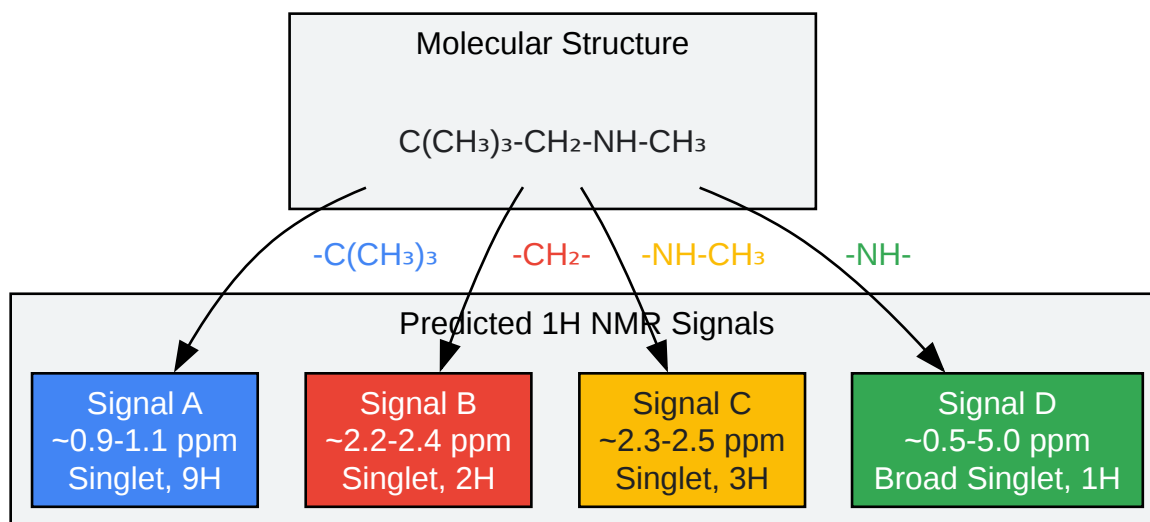
The following table summarizes the predicted quantitative data for the <sup>1</sup>H NMR spectrum of **N,2,2-trimethylpropan-1-amine**.

Signal Assignment	Chemical Shift (δ, ppm) (Predicted)	Integration (Number of Protons)	Multiplicity
-C(CH <sub>3</sub> ) <sub>3</sub>	0.9 - 1.1	9H	Singlet
-CH <sub>2</sub> -	2.2 - 2.4	2H	Singlet
N-CH <sub>3</sub>	2.3 - 2.5	3H	Singlet
-NH-	0.5 - 5.0 (Broad)	1H	Singlet (Broad)

## Molecular Structure and Signal Correlation

The relationship between the molecular structure of **N,2,2-trimethylpropan-1-amine** and its predicted <sup>1</sup>H NMR signals is illustrated in the following diagrams.

Caption: Molecular structure of **N,2,2-trimethylpropan-1-amine**.



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Caption: Correlation of proton environments to predicted  $^1\text{H}$  NMR signals.

## Experimental Protocol

The following is a standard protocol for the acquisition of a  $^1\text{H}$  NMR spectrum of a liquid amine sample.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **N,2,2-trimethylpropan-1-amine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[3]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3]
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
- Data Acquisition:
  - Set the appropriate acquisition parameters, including:
    - Pulse angle (typically  $90^\circ$ )
    - Acquisition time (e.g., 2-4 seconds)
    - Relaxation delay (e.g., 1-5 seconds)
    - Number of scans (typically 8-16 for a concentrated sample)
  - Acquire the Free Induction Decay (FID) signal.
- Data Processing:
  - Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the absorptive mode.
  - Reference the spectrum by setting the TMS peak to 0.00 ppm.
  - Integrate the peaks to determine the relative ratios of the different types of protons.
  - Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular structure.



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Caption: Experimental workflow for  $^1\text{H}$  NMR spectroscopy.

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